molecular formula C14H16FNO3S B11412075 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)butanamide

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)butanamide

Cat. No.: B11412075
M. Wt: 297.35 g/mol
InChI Key: MQFYSPRNEJHFLP-UHFFFAOYSA-N
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Description

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)BUTANAMIDE” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a thiophene ring with a sulfone group and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)BUTANAMIDE” typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfone Group: The thiophene ring can be oxidized to introduce the sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)BUTANAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, thiophene derivatives are often studied for their potential as therapeutic agents. This compound may exhibit interesting biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In industry, thiophene derivatives are used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)BUTANAMIDE” would depend on its specific biological activity. Generally, thiophene derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The sulfone and fluorophenyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with potential biological activity.

    4-Fluorobenzamide: A compound with a similar fluorophenyl group but lacking the thiophene ring.

    Sulfonylthiophene derivatives: Compounds with similar sulfone-functionalized thiophene rings.

Uniqueness

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)BUTANAMIDE” is unique due to its combination of a sulfone-functionalized thiophene ring and a fluorophenyl group. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16FNO3S

Molecular Weight

297.35 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C14H16FNO3S/c1-2-3-14(17)16(12-6-4-11(15)5-7-12)13-8-9-20(18,19)10-13/h4-9,13H,2-3,10H2,1H3

InChI Key

MQFYSPRNEJHFLP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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